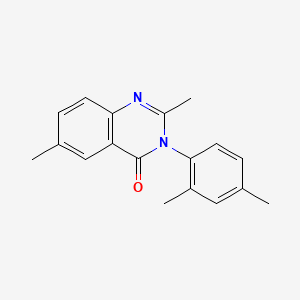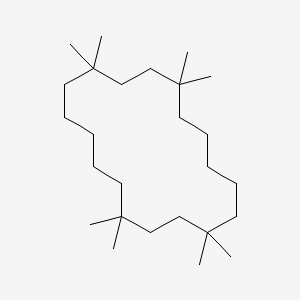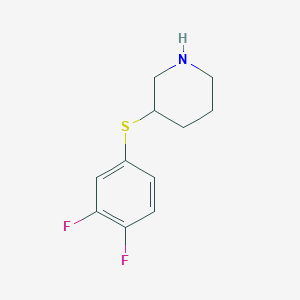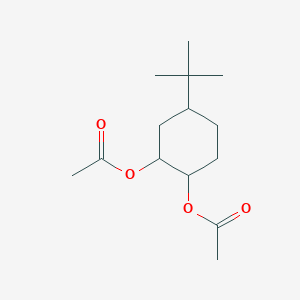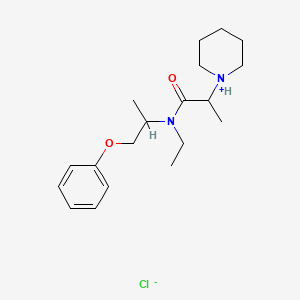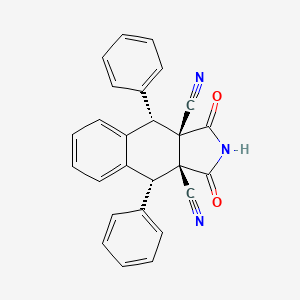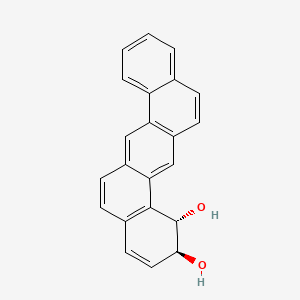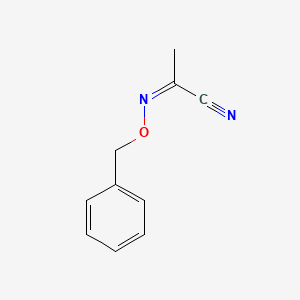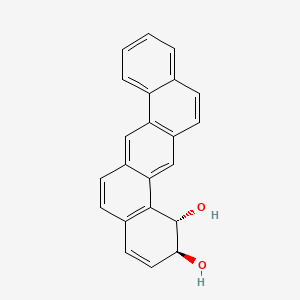
trans-1,2-Dihydro-1,2-dihydroxydibenz(a,h)anthracene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
trans-1,2-Dihydro-1,2-dihydroxydibenz(a,h)anthracene: is a polycyclic aromatic hydrocarbon (PAH) derivative. It is a metabolite of dibenz(a,h)anthracene, which is known for its carcinogenic properties. This compound is characterized by the presence of two hydroxyl groups attached to the first and second carbon atoms in a trans configuration.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of trans-1,2-Dihydro-1,2-dihydroxydibenz(a,h)anthracene typically involves the metabolic conversion of dibenz(a,h)anthracene. This process can be carried out using liver microsomes from rats pretreated with 3-methylcholanthrene . The hydroxyl groups of dibenz(a,h)anthracene trans-1,2-dihydrodiol are predominantly in quasi-axial conformations, which facilitates the formation of the desired dihydrodiol .
Industrial Production Methods:
Análisis De Reacciones Químicas
Types of Reactions: trans-1,2-Dihydro-1,2-dihydroxydibenz(a,h)anthracene undergoes several types of chemical reactions, including oxidation and epoxidation.
Common Reagents and Conditions:
Major Products: The major products formed from these reactions include vicinal dihydrodiol epoxides and tetrahydrotetrols .
Aplicaciones Científicas De Investigación
trans-1,2-Dihydro-1,2-dihydroxydibenz(a,h)anthracene is primarily used in scientific research to study the metabolic pathways and carcinogenic potential of PAHs. It serves as a model compound to understand the formation of DNA adducts and the mutagenic effects of PAH metabolites . This compound is also used in studies involving high-performance liquid chromatography and mass spectrometry to identify and quantify PAH metabolites .
Mecanismo De Acción
The mechanism of action of trans-1,2-Dihydro-1,2-dihydroxydibenz(a,h)anthracene involves its metabolic conversion to reactive intermediates, such as dihydrodiol epoxides. These intermediates can form covalent bonds with DNA, leading to the formation of DNA adducts. This process can result in mutations and potentially initiate carcinogenesis . The molecular targets involved in this mechanism include DNA and various enzymes involved in the metabolic activation of PAHs .
Comparación Con Compuestos Similares
- trans-3,4-Dihydro-3,4-dihydroxychrysene
- trans-9,10-Dihydro-9,10-dihydroxybenzo(a)pyrene
Comparison: trans-1,2-Dihydro-1,2-dihydroxydibenz(a,h)anthracene is unique due to its specific metabolic pathway and the formation of distinct dihydrodiol epoxides. Unlike other similar compounds, it predominantly forms tetrahydrotetrols as major products . This uniqueness makes it a valuable compound for studying the specific metabolic and carcinogenic pathways of dibenz(a,h)anthracene derivatives.
Propiedades
Número CAS |
66267-18-3 |
|---|---|
Fórmula molecular |
C22H16O2 |
Peso molecular |
312.4 g/mol |
Nombre IUPAC |
(1S,2S)-1,2-dihydronaphtho[1,2-b]phenanthrene-1,2-diol |
InChI |
InChI=1S/C22H16O2/c23-20-10-9-14-6-8-16-11-18-15(12-19(16)21(14)22(20)24)7-5-13-3-1-2-4-17(13)18/h1-12,20,22-24H/t20-,22+/m0/s1 |
Clave InChI |
YNRNDZFOPXEGFK-RBBKRZOGSA-N |
SMILES isomérico |
C1=CC=C2C(=C1)C=CC3=C2C=C4C=CC5=C(C4=C3)[C@@H]([C@H](C=C5)O)O |
SMILES canónico |
C1=CC=C2C(=C1)C=CC3=C2C=C4C=CC5=C(C4=C3)C(C(C=C5)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[(2,4-Difluorophenyl)sulfanylmethyl]pyrrolidine](/img/structure/B13744742.png)
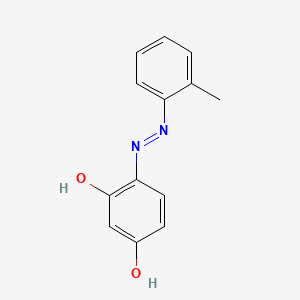

![3-[[2-[[4-[(4-chlorophenyl)methyl]piperidin-1-yl]methyl]-3-hydroxybutanoyl]amino]-N-methylbenzamide](/img/structure/B13744788.png)
